molecular formula C24H18N4O5 B3006587 3-(4-methoxyphenyl)-7-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1358543-80-2

3-(4-methoxyphenyl)-7-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Cat. No. B3006587
CAS RN: 1358543-80-2
M. Wt: 442.431
InChI Key: GAGUEFHJRKAIDH-UHFFFAOYSA-N
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Description

The compound "3-(4-methoxyphenyl)-7-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione" is a multifaceted molecule that appears to be related to various quinazoline and oxadiazole derivatives. These derivatives have been explored for their potential applications in medicinal chemistry, including their roles as herbicide inhibitors, hypolipidemic agents, and antimicrobial substances .

Synthesis Analysis

The synthesis of quinazoline derivatives often involves the reaction of 2-aminobenzohydrazides with Schiff bases, followed by oxidation, as described in the formation of 3-benzylideneamino-4(3H)-quinazolinones and 1,3,4-oxadiazoles . Additionally, multicomponent reactions catalyzed by L-proline have been used to synthesize related compounds, such as 2H-benzo[g]pyrazolo[3,4-b]quinoline-5,10(4H,11H)-dione derivatives . These methods highlight the versatility and synthetic accessibility of the quinazoline scaffold.

Molecular Structure Analysis

The molecular structure of quinazoline-2,4-dione derivatives is characterized by a bicyclic system that can be modified at various positions to alter biological activity. For instance, the introduction of chlorine atoms or a 6-(1,2,4-triazol-4-yl) group can yield selective Gly/NMDA and AMPA receptor antagonists . The presence of a 1,2,4-oxadiazole moiety, as seen in the compound of interest, is a common feature in molecules with potential biological activities .

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, including cyclization and rearrangement. For example, the synthesis of 3H,7H-[1,4]diazepino[3,4-b]quinazoline-3,7-diones involves cyclization starting from quinazolin-4(3H)-ones . Moreover, photoinduced single electron transfer has been investigated in the synthesis of quinazolin-4-ones from 5-aryl-1,2,4-oxadiazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their substituents. For instance, the introduction of methoxy groups and specific substitutions at the 3-position can significantly enhance hypolipidemic activity . The oxadiazole moiety contributes to the molecule's electronic properties and can affect its biological activity, as seen in the inhibition of keratinocyte hyperproliferation .

Case Studies

Several case studies have demonstrated the biological relevance of quinazoline and oxadiazole derivatives. For example, novel pyrazole-quinazoline-2,4-dione hybrids have shown potent herbicidal activity and good crop safety . Similarly, some new 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2yl]-2-styrylquinazoline-4(3H)-ones have been synthesized and exhibited notable antibacterial activities .

Scientific Research Applications

Herbicide Development

Research has highlighted the potential of quinazoline-2,4-dione derivatives, including compounds structurally related to 3-(4-methoxyphenyl)-7-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione, as novel herbicides. These compounds have been shown to exhibit broad-spectrum weed control with excellent crop selectivity. Specifically, triketone-containing quinazoline-2,4-dione derivatives have been synthesized and evaluated, demonstrating significant herbicidal activity against a variety of broadleaf and monocotyledonous weeds. These compounds, by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD), offer a promising direction for the discovery of new herbicide agents with potential for field application due to their broad spectrum of weed control and superior crop selectivity compared to existing solutions like mesotrione (Wang et al., 2014).

Antimicrobial Activity

Quinazoline-2,4-dione derivatives have also been explored for their antimicrobial properties. For instance, compounds with this core structure have been synthesized and tested against various bacterial and fungal strains, showing promising antibacterial and antifungal activities. This suggests their potential use as a framework for developing new antimicrobial agents (Gupta et al., 2008).

Anticancer Potential

The structural motif of quinazoline-2,4-dione has been identified as possessing anticancer properties. Several studies have synthesized novel quinazolinone derivatives, evaluating them for cytotoxic activity against various cancer cell lines. These compounds have shown significant inhibitory effects on tumor cell proliferation, indicating their potential as anticancer agents. Notably, the modification of the quinazoline-2,4-dione structure to include certain substituents has led to compounds with enhanced cytotoxic activity, highlighting the importance of structural optimization in the design of effective cancer therapeutics (Poorirani et al., 2018).

properties

IUPAC Name

3-(4-methoxyphenyl)-7-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O5/c1-31-16-10-8-15(9-11-16)28-23(29)17-12-7-14(13-19(17)25-24(28)30)22-26-21(27-33-22)18-5-3-4-6-20(18)32-2/h3-13H,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGUEFHJRKAIDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=CC=C5OC)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-7-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

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